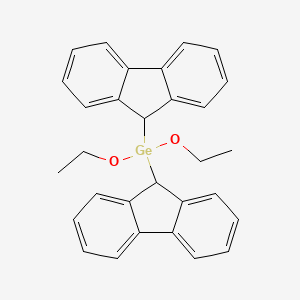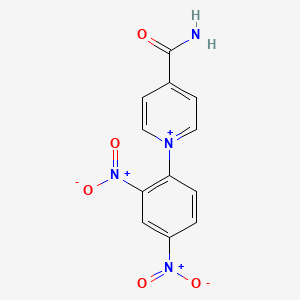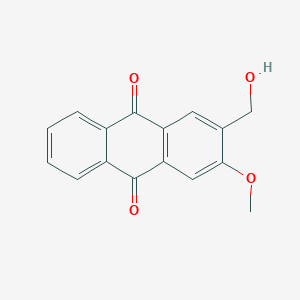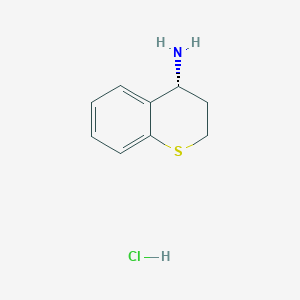
(R)-thiochroman-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Thiochroman-4-amine hydrochloride is a chiral compound that belongs to the thiochroman family. This compound is characterized by the presence of a sulfur atom in the chroman ring, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-thiochroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of thiochroman, which is achieved through the cyclization of 2-mercaptophenol with an appropriate aldehyde.
Amine Introduction: The thiochroman is then subjected to amination reactions to introduce the amine group at the 4-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Resolution of Enantiomers: The racemic mixture of thiochroman-4-amine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with chiral acids.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-thiochroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Thiochroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thioethers using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
®-Thiochroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ®-thiochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation. Its effects on these pathways are being studied to understand its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Thiochroman-4-amine: The non-chiral version of the compound, which lacks the specific ®-configuration.
Thiochroman-4-ol: A related compound with a hydroxyl group instead of an amine group.
Thiochroman-4-carboxylic acid: A derivative with a carboxyl group at the 4-position.
Uniqueness: ®-Thiochroman-4-amine hydrochloride is unique due to its chiral nature, which can impart specific biological activities and interactions. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Eigenschaften
Molekularformel |
C9H12ClNS |
|---|---|
Molekulargewicht |
201.72 g/mol |
IUPAC-Name |
(4R)-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11NS.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 |
InChI-Schlüssel |
TXPWNJPROMVYBG-DDWIOCJRSA-N |
Isomerische SMILES |
C1CSC2=CC=CC=C2[C@@H]1N.Cl |
Kanonische SMILES |
C1CSC2=CC=CC=C2C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


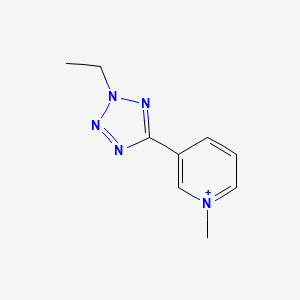
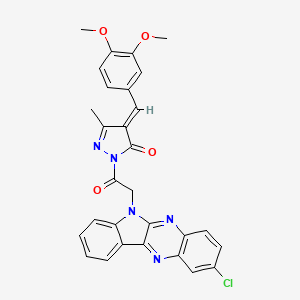
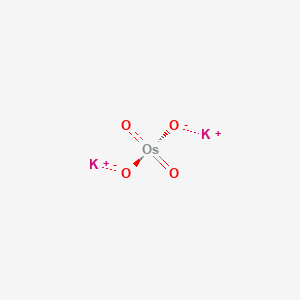
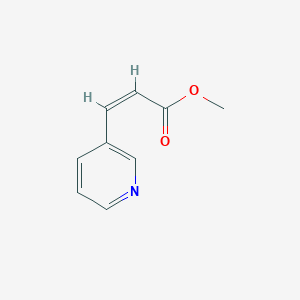
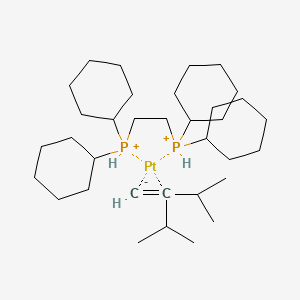
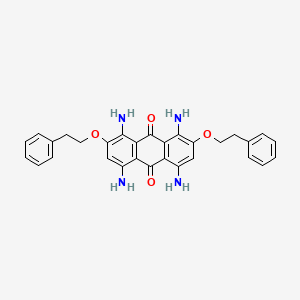
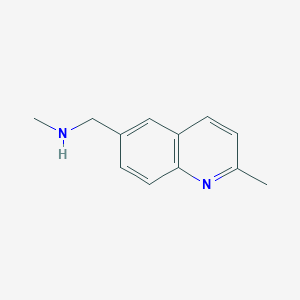
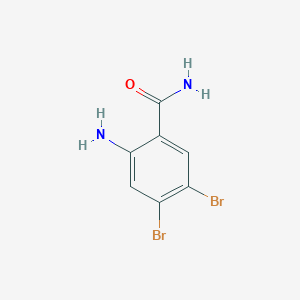
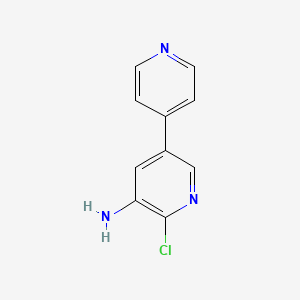
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
